molecular formula C23H25N3O2 B11015379 3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one

3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one

Cat. No.: B11015379
M. Wt: 375.5 g/mol
InChI Key: ILHCRNYKXPGEJG-KRWDZBQOSA-N
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Description

3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the quinazoline core. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the quinazoline core .

Scientific Research Applications

3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(4-BENZYLPIPERIDIN-1-YL)-1-METHYL-2-OXOETHYL]QUINAZOLIN-4(3H)-ONE involves its interaction with molecular targets such as tyrosine kinase receptors. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, making it a potential anticancer agent .

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4-one

InChI

InChI=1S/C23H25N3O2/c1-17(26-16-24-21-10-6-5-9-20(21)23(26)28)22(27)25-13-11-19(12-14-25)15-18-7-3-2-4-8-18/h2-10,16-17,19H,11-15H2,1H3/t17-/m0/s1

InChI Key

ILHCRNYKXPGEJG-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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